N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide
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Overview
Description
N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide is an organic compound that features both bromine and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide typically involves a multi-step process:
Bromination: The addition of a bromine atom to an aromatic ring.
Amidation: The formation of the amide bond between the brominated aromatic amine and the nitrophenoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(4-nitrophenoxy)propanamide
- 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Uniqueness
N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C19H13BrN2O4 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(4-nitrophenoxy)benzamide |
InChI |
InChI=1S/C19H13BrN2O4/c20-14-4-6-15(7-5-14)21-19(23)13-2-1-3-18(12-13)26-17-10-8-16(9-11-17)22(24)25/h1-12H,(H,21,23) |
InChI Key |
XLGMRMVJLBEOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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